molecular formula C24H15NO3 B13736331 2-(3-Hydroxy-2-quinolyl)-5-phenyl-1H-indene-1,3(2H)-dione CAS No. 34432-91-2

2-(3-Hydroxy-2-quinolyl)-5-phenyl-1H-indene-1,3(2H)-dione

Cat. No.: B13736331
CAS No.: 34432-91-2
M. Wt: 365.4 g/mol
InChI Key: SEMBXXDVPHSLRG-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-2-quinolyl)-5-phenyl-1H-indene-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-2-quinolyl)-5-phenyl-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxy-2-quinolinecarboxaldehyde with phenylacetic acid under acidic conditions, followed by cyclization and oxidation steps to form the indene-dione structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-2-quinolyl)-5-phenyl-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or indene-dione rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives

Scientific Research Applications

2-(3-Hydroxy-2-quinolyl)-5-phenyl-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-2-quinolyl)-5-phenyl-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. Its effects are mediated through specific interactions with proteins and other biomolecules, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2-(3-hydroxy-2-quinolyl)-1H-inden-1-one
  • 3-Hydroxy-2-(3-hydroxy-2-quinolyl)-5-[(phenylsulphonyl)oxy]-1H-inden-1-one

Uniqueness

2-(3-Hydroxy-2-quinolyl)-5-phenyl-1H-indene-1,3(2H)-dione stands out due to its specific structural features, such as the combination of quinoline and indene-dione moieties. This unique structure imparts distinct chemical reactivity and potential applications that may not be observed in similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields further highlight its uniqueness.

Properties

CAS No.

34432-91-2

Molecular Formula

C24H15NO3

Molecular Weight

365.4 g/mol

IUPAC Name

2-(3-hydroxyquinolin-2-yl)-5-phenylindene-1,3-dione

InChI

InChI=1S/C24H15NO3/c26-20-13-16-8-4-5-9-19(16)25-22(20)21-23(27)17-11-10-15(12-18(17)24(21)28)14-6-2-1-3-7-14/h1-13,21,26H

InChI Key

SEMBXXDVPHSLRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C(C3=O)C4=NC5=CC=CC=C5C=C4O

Origin of Product

United States

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